Fluorescein (tetraammonium)
Fluorescein (tetraammonium)
Ultrasensitive fluorogenic alkaline phosphatase substrate. Hydrolysis produces the green fluorescent dye, fluorescein (Ex/Em = 490/520 nm).
Fluorescein diphosphate is a colorless and nonfluorescent substrate for alkaline phosphatases, sequential alkaline phosphatase mediated hydrolysis of its two phosphate substituents yielding weakly fluorescent fluorescein monophosphate followed by strongly fluorescent fluorescein (excitation/emission ~490/514 nm).
Fluorescein diphosphate is a colorless and nonfluorescent substrate for alkaline phosphatases, sequential alkaline phosphatase mediated hydrolysis of its two phosphate substituents yielding weakly fluorescent fluorescein monophosphate followed by strongly fluorescent fluorescein (excitation/emission ~490/514 nm).
Brand Name:
Vulcanchem
CAS No.:
217305-49-2
VCID:
VC0528159
InChI:
InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3
SMILES:
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Molecular Formula:
C20H26N4O11P2
Molecular Weight:
560.4 g/mol
Fluorescein (tetraammonium)
CAS No.: 217305-49-2
Cat. No.: VC0528159
Molecular Formula: C20H26N4O11P2
Molecular Weight: 560.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Ultrasensitive fluorogenic alkaline phosphatase substrate. Hydrolysis produces the green fluorescent dye, fluorescein (Ex/Em = 490/520 nm). Fluorescein diphosphate is a colorless and nonfluorescent substrate for alkaline phosphatases, sequential alkaline phosphatase mediated hydrolysis of its two phosphate substituents yielding weakly fluorescent fluorescein monophosphate followed by strongly fluorescent fluorescein (excitation/emission ~490/514 nm). |
|---|---|
| CAS No. | 217305-49-2 |
| Molecular Formula | C20H26N4O11P2 |
| Molecular Weight | 560.4 g/mol |
| IUPAC Name | tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate |
| Standard InChI | InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3 |
| Standard InChI Key | YAPXZSKGRVJMLF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
| Appearance | Solid powder |
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